2-(4-Isopropylpiperazin-1-yl)ethanol

Sigma-1 Receptor Binding Affinity Ki

2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7), also known as 1-(2-hydroxyethyl)-4-isopropylpiperazine, is a substituted piperazine derivative featuring both a terminal ethanol group and an isopropyl substituent on the piperazine ring. It exists as a viscous liquid with a predicted density of 0.980±0.06 g/cm³ and a boiling point of 263.9±20.0 °C at 760 mmHg.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 103069-50-7
Cat. No. B020606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylpiperazin-1-yl)ethanol
CAS103069-50-7
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCO
InChIInChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3
InChIKeyKDYNMWFSJAIPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7): Technical Baseline for Procurement and Research


2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7), also known as 1-(2-hydroxyethyl)-4-isopropylpiperazine, is a substituted piperazine derivative featuring both a terminal ethanol group and an isopropyl substituent on the piperazine ring [1]. It exists as a viscous liquid with a predicted density of 0.980±0.06 g/cm³ and a boiling point of 263.9±20.0 °C at 760 mmHg . The compound is utilized as a versatile building block in medicinal chemistry, particularly for constructing sigma-1 receptor ligands, central nervous system (CNS) agents, and various pharmacologically active molecules .

Why 2-(4-Isopropylpiperazin-1-yl)ethanol Cannot Be Readily Substituted by Generic Piperazine Analogs


Piperazine derivatives with seemingly minor structural variations exhibit profoundly different physicochemical and pharmacological profiles due to alterations in basicity, lipophilicity, and steric bulk [1]. The isopropyl group in 2-(4-isopropylpiperazin-1-yl)ethanol is not an inert replacement for methyl or ethyl; it fundamentally shifts the compound's logP by approximately 0.45–1.47 units relative to the unsubstituted 1-(2-hydroxyethyl)piperazine, significantly impacting membrane permeability and CNS distribution potential [2]. Furthermore, the hydroxyethyl substituent elevates the pKa to ~14.96, a stark departure from the ~9.15 pKa of simple N-ethylpiperazine, altering protonation state at physiological pH and thus binding interactions with targets such as sigma-1 receptors . The quantitative evidence below substantiates that this specific substitution pattern—isopropyl at N-4 and ethanol at N-1—is not interchangeable with other N-alkyl or hydroxyalkyl piperazines when experimental consistency or targeted biological activity is required.

Quantitative Differentiation of 2-(4-Isopropylpiperazin-1-yl)ethanol: A Procurement-Driven Evidence Guide


Sigma-1 Receptor Affinity: Comparison with BD1063

2-(4-Isopropylpiperazin-1-yl)ethanol (as a scaffold or its derivatives) demonstrates a sigma-1 receptor binding affinity (Ki) of 1.20 nM in guinea pig brain homogenate assays [1]. In contrast, the well-characterized sigma-1 antagonist BD1063 exhibits a Ki of 9 nM under comparable assay conditions [2]. This indicates that the isopropyl/hydroxyethyl substitution pattern can achieve sub-nanomolar potency, which is over 7-fold higher than a reference sigma-1 ligand. The data are cross-study comparable; both used radioligand displacement assays ([3H]-(+)-pentazocine for sigma-1).

Sigma-1 Receptor Binding Affinity Ki

Lipophilicity (LogP) Contrast: Isopropyl vs. Unsubstituted Hydroxyethyl Piperazine

The calculated partition coefficient (ACD/LogP) for 2-(4-isopropylpiperazin-1-yl)ethanol is 0.00 . In comparison, 1-(2-hydroxyethyl)piperazine (the non-isopropyl analog) exhibits a LogP ranging from -0.45 to -1.47 [1]. The isopropyl substituent thus increases lipophilicity by at least 0.45 log units, and up to 1.47 log units, moving the compound from a highly hydrophilic to a more balanced, CNS-amenable range (LogP 0–3 is considered optimal for CNS penetration).

LogP Lipophilicity Blood-Brain Barrier

pKa Differentiation: Impact of Hydroxyethyl on Basicity

The predicted acid dissociation constant (pKa) for 2-(4-isopropylpiperazin-1-yl)ethanol is 14.96±0.10 . This is markedly higher than the pKa of 1-ethylpiperazine, which is 9.15–9.27 [1]. The hydroxyethyl moiety drastically reduces basicity, resulting in a predominantly neutral species at physiological pH (7.4), whereas N-ethylpiperazine would be largely protonated. This fundamental difference in ionization state can alter solubility, receptor binding, and in vivo distribution.

pKa Basicity Ionization

Sigma-1 vs. Sigma-2 Selectivity Trend in Ethanol Derivatives

In a systematic study of homologous piperazine-alkanols, ethanol derivatives (bearing a 2-hydroxyethyl chain) exhibited sigma-1 affinity comparable to methanol derivatives but with significantly increased selectivity over the sigma-2 subtype [1]. While direct data for the isopropyl variant are not reported, the class-level structure-activity relationship (SAR) indicates that the ethanol linker is critical for achieving sigma-1/sigma-2 selectivity. The isopropyl group, in turn, is known to enhance lipophilicity and sigma-1 potency (see Evidence Item 1).

Sigma Receptor Selectivity Structure-Activity Relationship

Commercial Availability and Purity Benchmarking

2-(4-Isopropylpiperazin-1-yl)ethanol is commercially available from multiple reputable suppliers with a minimum purity specification of 98% (HPLC or GC) . For comparison, the closely related analog 1-(2-hydroxyethyl)-4-methylpiperazine is typically offered at 97% purity from the same vendors, while the unsubstituted 1-(2-hydroxyethyl)piperazine is commonly available at 97-98% purity. The 98% benchmark for the isopropyl derivative ensures consistency for sensitive synthetic steps and biological assays, meeting the ≥95% purity threshold generally required for lead optimization and in vitro pharmacology.

Purity Quality Control Procurement

Optimal Use Cases for 2-(4-Isopropylpiperazin-1-yl)ethanol Based on Quantitative Differentiation


Sigma-1 Receptor Ligand Optimization and Probe Development

Given its demonstrated sub-nanomolar sigma-1 affinity (Ki = 1.20 nM) in the context of appropriate structural elaboration [1], this compound serves as an excellent starting scaffold for designing high-affinity sigma-1 ligands. Its balanced LogP (0.00) and elevated pKa (~14.96) suggest favorable CNS penetration and reduced off-target ionic interactions . Researchers developing sigma-1 agonists for neurological disorders or sigma-1 antagonists for pain and addiction can leverage this core to rapidly achieve potent tool compounds.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

The +0.45 to +1.47 LogP increase relative to non-isopropyl hydroxyethyl piperazines directly addresses the need for enhanced blood-brain barrier permeability [2]. This compound is therefore strategically valuable in CNS-focused medicinal chemistry campaigns, particularly for targets like sigma-1, serotonin receptors, or other GPCRs where moderate lipophilicity is desirable. It can be incorporated into libraries aimed at improving brain exposure of lead candidates.

Synthesis of Functionalized Piperazine Derivatives via Hydroxyethyl Handle

The primary alcohol group provides a versatile functional handle for further derivatization, including esterification, etherification, oxidation to aldehydes/ketones, or conversion to leaving groups for nucleophilic substitution . This reactivity profile makes 2-(4-isopropylpiperazin-1-yl)ethanol a preferred intermediate for generating diverse piperazine-based chemical libraries, especially when combined with the distinct lipophilicity and basicity conferred by the isopropyl substituent.

Comparative SAR Studies of Piperazine Basicity and Membrane Permeability

The stark pKa difference (~5.7 units) compared to simple N-alkylpiperazines makes this compound an ideal tool for investigating the impact of basicity on cellular uptake, lysosomal trapping, and target engagement. It can be used alongside 1-ethylpiperazine or 1-(2-hydroxyethyl)piperazine in systematic structure-property relationship (SPR) studies to deconvolute the contributions of lipophilicity versus ionization state to overall pharmacokinetic behavior.

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